1-(3-Bromopropyl)-4-chloro-2-iodobenzene
Description
1-(3-Bromopropyl)-4-chloro-2-iodobenzene (C₉H₉BrClI, molecular weight 352.43 g/mol) is a halogenated aromatic compound featuring a bromopropyl side chain and three distinct halogen substituents (Br, Cl, I) on the benzene ring. Its structure is characterized by:
- Bromopropyl chain: A three-carbon alkyl chain terminating in a bromine atom, enhancing reactivity in nucleophilic substitutions or cross-coupling reactions.
- Halogen substitutions: Chlorine (para to the bromopropyl chain) and iodine (ortho to bromopropyl) provide steric and electronic modulation, influencing both reactivity and crystallographic packing .
Crystallographic data for related bromopropylbenzene derivatives (e.g., triclinic crystal system, space group P1) highlight the impact of halogen placement on lattice parameters, such as unit cell volume (e.g., V = 853.80 ų for a structurally similar benzoimidazole derivative) .
Properties
Molecular Formula |
C9H9BrClI |
|---|---|
Molecular Weight |
359.43 g/mol |
IUPAC Name |
1-(3-bromopropyl)-4-chloro-2-iodobenzene |
InChI |
InChI=1S/C9H9BrClI/c10-5-1-2-7-3-4-8(11)6-9(7)12/h3-4,6H,1-2,5H2 |
InChI Key |
BAZYDRYVDOENNI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)I)CCCBr |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(3-Bromopropyl)-4-chloro-2-iodobenzene typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions often include the use of bases such as potassium carbonate and solvents like toluene or ethanol. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(3-Bromopropyl)-4-chloro-2-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms in the compound can be substituted by other nucleophiles. For example, the bromine atom can be replaced by a hydroxyl group to form an alcohol.
Oxidation Reactions: The compound can undergo oxidation to form corresponding ketones or aldehydes.
Scientific Research Applications
1-(3-Bromopropyl)-4-chloro-2-iodobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of halogenated aromatic compounds’ effects on biological systems.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Bromopropyl)-4-chloro-2-iodobenzene involves its interaction with molecular targets through its halogen atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites in biological molecules, affecting their function. The pathways involved may include halogen bonding and electrophilic aromatic substitution .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Key analogs and their distinguishing features are summarized below:
Key Comparative Insights
Crystallographic Behavior
- Packing Efficiency : Triclinic packing (e.g., P1 space group) is common in bromopropylbenzene analogs, but unit cell volumes vary significantly. For example, the benzoimidazole derivative in has a larger V = 853.80 ų due to extended π-stacking from the heterocycle , whereas simpler analogs like 1-(3-Bromopropyl)-2-chlorobenzene exhibit more compact lattices.
Thermodynamic Stability
- Halogen Bonding : Iodine’s polarizability strengthens halogen-halogen interactions in 1-(3-Bromopropyl)-4-chloro-2-iodobenzene, increasing melting points compared to dichloro or dibromo analogs .
Biological Activity
1-(3-Bromopropyl)-4-chloro-2-iodobenzene is an organobromine compound that has garnered attention for its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and its relevance in medicinal chemistry.
- Molecular Formula : C10H10BrClI
- Molecular Weight : 327.55 g/mol
- CAS Number : 148836-41-3
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antimicrobial Activity : Studies have shown that halogenated compounds like this one exhibit significant antimicrobial properties. The presence of bromine and iodine in the structure enhances its interaction with microbial membranes, potentially leading to cell lysis.
- Cytotoxicity : The compound has demonstrated cytotoxic effects against various cancer cell lines. Research indicates that it may induce apoptosis through the activation of pro-apoptotic pathways while inhibiting anti-apoptotic factors.
- Enzyme Inhibition : It has been identified as a potent inhibitor of certain cytochrome P450 enzymes, particularly CYP1A2 and CYP2C9, which are crucial for drug metabolism. This inhibition can lead to increased bioavailability of co-administered drugs, raising concerns about drug interactions.
The mechanism by which this compound exerts its biological effects involves several pathways:
- Membrane Disruption : The lipophilic nature of the compound allows it to integrate into lipid membranes, disrupting their integrity and leading to cell death.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress by generating ROS, which can damage cellular components such as DNA and proteins.
- Apoptotic Pathways Activation : It triggers intrinsic apoptotic pathways by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins such as Bcl-2.
Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various halogenated benzene derivatives, including this compound. The results indicated a significant reduction in microbial growth at concentrations as low as 50 µg/mL against Gram-positive and Gram-negative bacteria.
Cytotoxicity Assessment
In vitro assays on MCF-7 breast cancer cells revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in early and late apoptotic cells after 24 hours of exposure.
| Concentration (µg/mL) | Viability (%) | Apoptotic Cells (%) |
|---|---|---|
| 0 | 100 | 5 |
| 25 | 80 | 15 |
| 50 | 50 | 40 |
| 100 | 20 | 70 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
